molecular formula C20H19N7O B4255618 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazin-2-ylethyl)pyrimidin-2-amine

4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazin-2-ylethyl)pyrimidin-2-amine

Cat. No. B4255618
M. Wt: 373.4 g/mol
InChI Key: FMOMOXSMJYMPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazin-2-ylethyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

The compound 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazin-2-ylethyl)pyrimidin-2-amine has been investigated for its potential applications in drug development. Several studies have reported its activity against various cancer cell lines, including lung cancer, breast cancer, and melanoma. The compound has also been shown to have anti-inflammatory and anti-angiogenic properties, indicating its potential use in the treatment of inflammatory diseases and cancer.

Mechanism of Action

The mechanism of action of 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazin-2-ylethyl)pyrimidin-2-amine is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inhibiting the activity of enzymes such as tyrosine kinases and topoisomerases, which are involved in cell proliferation and DNA replication. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have reported that 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazin-2-ylethyl)pyrimidin-2-amine has several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes such as tyrosine kinases and topoisomerases. The compound has also been shown to have anti-inflammatory and anti-angiogenic properties, indicating its potential use in the treatment of inflammatory diseases and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazin-2-ylethyl)pyrimidin-2-amine in lab experiments is its activity against various cancer cell lines, indicating its potential use in cancer treatment. The compound has also been shown to have anti-inflammatory and anti-angiogenic properties, indicating its potential use in the treatment of inflammatory diseases and cancer. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated.

Future Directions

Several future directions can be explored with regards to the compound 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazin-2-ylethyl)pyrimidin-2-amine. One of the directions is to investigate its potential use in combination with other drugs for cancer treatment. Another direction is to evaluate its potential use in the treatment of other diseases such as inflammatory diseases and autoimmune diseases. The compound can also be further modified to improve its potency and reduce its toxicity. Additionally, more studies are needed to fully understand the mechanism of action of the compound and its potential applications in drug development.

properties

IUPAC Name

4-[1-(2-methoxyphenyl)pyrazol-4-yl]-N-(2-pyrazin-2-ylethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c1-28-19-5-3-2-4-18(19)27-14-15(12-25-27)17-7-9-24-20(26-17)23-8-6-16-13-21-10-11-22-16/h2-5,7,9-14H,6,8H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOMOXSMJYMPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NCCC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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